![molecular formula C25H27N3O4S B2533267 N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-17-7](/img/structure/B2533267.png)
N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of thieno[3,2-d]pyrimidines. Its unique structure and functional groups suggest potential pharmacological properties, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, supported by diverse research findings and data.
- Molecular Formula : C25H27N3O4S
- Molecular Weight : 465.6 g/mol
- CAS Number : 900003-44-3
Antimicrobial Activity
Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds within the thieno[3,2-d]pyrimidine class have shown effectiveness against various Gram-positive and Gram-negative bacteria. One study reported that derivatives displayed activity exceeding that of common antibiotics like ampicillin and streptomycin by 10–50 times against specific strains such as Enterobacter cloacae and Escherichia coli .
Compound | MIC (mg/mL) | MBC (mg/mL) | Sensitive Strain |
---|---|---|---|
Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | E. cloacae |
Compound 12 | 0.011 | - | E. coli |
Cytotoxicity
The cytotoxic effects of N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been evaluated against various cancer cell lines:
- MCF-7 Cell Line : Docking studies and cytotoxic assays indicated moderate inhibition of proliferation in breast cancer cell lines, suggesting potential anticancer activity .
Anti-inflammatory Properties
Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process:
- Inhibition of COX Enzymes : Compounds structurally similar to N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide showed promise in reducing inflammation through COX inhibition .
Structure–Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their structural components:
- Ethoxyphenyl Group : Enhances lipophilicity and may improve membrane permeability.
- Sulfanyl Moiety : Contributes to the reactivity and interaction with biological targets.
- Substituents on the Pyrimidine Ring : Variations can significantly affect potency and selectivity against specific pathogens or cancer cells.
Case Study 1: Antibacterial Efficacy
A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for antibacterial activity against a panel of pathogens. The most potent compound demonstrated an MIC value of 0.004 mg/mL against E. cloacae, indicating strong potential for development as an antibacterial agent .
Case Study 2: Cytotoxicity Assessment
In vitro studies on MCF-7 breast cancer cells revealed that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range, suggesting that modifications to the structure could enhance anticancer properties .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-EPSA typically involves multi-step organic reactions that include the formation of the thieno[3,2-d]pyrimidine core. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound. The reactivity of N-EPSA allows for further modifications to enhance its biological activity or to create derivatives with improved properties.
Biological Activities
N-EPSA is part of the thieno[3,2-d]pyrimidine family, known for various biological activities. Below are some key applications:
Anticancer Activity
Research indicates that compounds similar to N-EPSA exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can selectively inhibit tumor cell proliferation. A related compound demonstrated an IC50 value indicating potent anticancer properties when tested on human breast cancer cells.
Antioxidant Properties
N-EPSA has been studied for its antioxidant capabilities. Compounds with similar structures have shown effectiveness in scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with cancer and other degenerative diseases.
Enzyme Inhibition
The compound may possess enzyme-inhibitory properties relevant to metabolic disorders. For example, studies on structurally analogous compounds have reported inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management.
Interaction Studies
Understanding how N-EPSA interacts with biological targets is essential for elucidating its pharmacological potential. Interaction studies may include:
- Binding Affinity Assessments : Evaluating how well N-EPSA binds to specific receptors or enzymes.
- Mechanism of Action Studies : Investigating how the compound affects cellular pathways associated with disease states.
Comparative Analysis with Related Compounds
The structural features of N-EPSA allow for comparisons with other compounds in the thieno[3,2-d]pyrimidine family. Below is a summary table highlighting notable compounds and their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
Thieno[2,3-d]pyrimidinone | Thieno Structure | Lacks sulfanyl group but known for calcium receptor antagonism |
5-Methylthieno[3,2-d]pyrimidine | 5-Methyl Structure | Contains methyl substitution; studied for antimicrobial properties |
6-Aminothieno[3,2-d]pyrimidine | 6-Amino Structure | Amino group enhances solubility; potential use in anti-inflammatory drugs |
Case Studies
Several case studies highlight the potential applications of N-EPSA:
- Cytotoxicity in Cancer Research : A study involving benzofuro-pyrimidine derivatives demonstrated their antiproliferative effects on various cancer cell lines.
- Antioxidant Activity Assessment : In vitro assays revealed that derivatives similar to N-EPSA exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-4-31-18-11-9-17(10-12-18)26-21(29)15-33-25-27-22-19-7-5-6-8-20(19)32-23(22)24(30)28(25)14-13-16(2)3/h5-12,16H,4,13-15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEZKEGKIORGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.